molecular formula C8H9ClN2 B3320645 6-Chloro-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1256811-30-9

6-Chloro-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B3320645
CAS No.: 1256811-30-9
M. Wt: 168.62 g/mol
InChI Key: WVAPIDNUVVPQMC-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic organic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriate precursors, such as 2-chloro-3-formylquinoline, under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,2,3,4-tetrahydro-1,5-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH₃) or alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with higher oxidation states.

  • Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.

  • Substitution: Substitution reactions can lead to the formation of various substituted naphthyridines, depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1,2,3,4-tetrahydro-1,5-naphthyridine has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to investigate the interactions of naphthyridine derivatives with biological targets.

  • Medicine: The compound and its derivatives have been explored for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydro-1,5-naphthyridine

  • 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

  • 1,6-Naphthyridine derivatives

Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydro-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h3-4,10H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAPIDNUVVPQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)Cl)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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